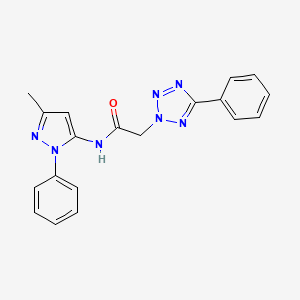
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
Vue d'ensemble
Description
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide, also known as MPTA, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTA is a member of the pyrazole family of compounds, which have been shown to have a wide range of biological activities. In
Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
Research has explored the synthesis and characterization of pyrazole-acetamide derivatives, focusing on their potential in forming coordination complexes with metals like Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, as shown in studies using assays like DPPH, ABTS, and FRAP. The structural analysis includes techniques like infrared spectrophotometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography, revealing details about the coordination environments and hydrogen bonding interactions within the complexes (Chkirate et al., 2019).
Anticancer Potential
Several studies have synthesized derivatives of pyrazole-acetamide and investigated their potential as anticancer agents. For instance, certain derivatives exhibited selective cytotoxicity against human lung adenocarcinoma cells, indicating their potential as therapeutic agents in cancer treatment. Structural elucidation and evaluation of these compounds involved techniques like NMR, LC-MS/MS, and testing against cancer cell lines (Evren et al., 2019).
Anti-inflammatory Activity
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives has been explored for their anti-inflammatory properties. Among these compounds, several showed significant anti-inflammatory activity, underscoring the therapeutic potential of these derivatives (Sunder & Maleraju, 2013).
Hydrogen Bonding in Pyrazole-Acetamides
Studies on N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides have delved into the hydrogen bonding patterns in these molecules. Detailed crystallographic analysis showed how hydrogen bonding, both C-H...O and C-H...π(arene), contributes to the formation of supramolecular architectures in these compounds (López et al., 2010).
Therapeutic Applications: Toxicity, Tumor Inhibition, Antioxidant, and Anti-inflammatory Effects
Research on 1,3,4-oxadiazole and pyrazole derivatives, including pyrazole-acetamide, has examined their computational and pharmacological potential. These studies have assessed toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties, finding compounds with moderate to high activity in these areas. Docking against targets like EGFR, tubulin, COX-2, and 5-LOX, along with in vitro assays, provided insights into the therapeutic possibilities of these compounds (Faheem, 2018).
Propriétés
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)-2-(5-phenyltetrazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O/c1-14-12-17(26(22-14)16-10-6-3-7-11-16)20-18(27)13-25-23-19(21-24-25)15-8-4-2-5-9-15/h2-12H,13H2,1H3,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFXHFDWBUKFJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5037177.png)
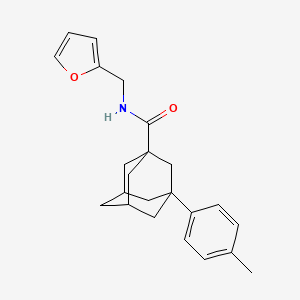
![1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene)](/img/structure/B5037193.png)
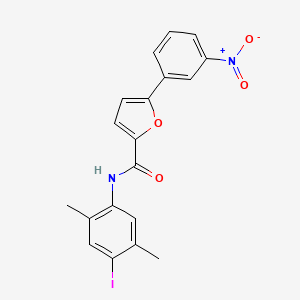
![methyl 2-({[5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B5037202.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-methylbenzamide](/img/structure/B5037208.png)
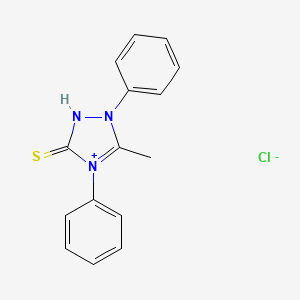
![10-(4-hydroxy-3-methoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5037228.png)
![1-cyclohexyl-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5037234.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5037248.png)
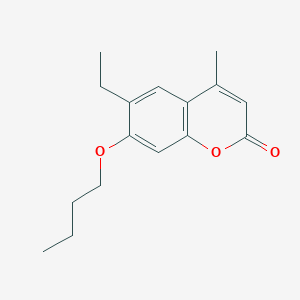

![5-methyl-N,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5037274.png)
